Home > Products > Screening Compounds P122843 > cis-4-Decenoyl-coenzyme A
cis-4-Decenoyl-coenzyme A - 69281-30-7

cis-4-Decenoyl-coenzyme A

Catalog Number: EVT-1595029
CAS Number: 69281-30-7
Molecular Formula: C31H52N7O17P3S
Molecular Weight: 919.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cis-dec-4-enoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of cis-dec-4-enoic acid. It is a medium-chain fatty acyl-CoA and a monounsaturated fatty acyl-CoA. It derives from a cis-4-decenoic acid.
Overview

Cis-4-Decenoyl-coenzyme A is a significant intermediate in the metabolism of fatty acids, particularly in the catabolism of linoleic acid. It plays a crucial role in the fatty acid oxidation pathway, where it is involved in various biochemical reactions that help convert fatty acids into energy. This compound is characterized by its unique structure, which includes a cis double bond at the fourth carbon position of the decenoic acid chain.

Source

Cis-4-Decenoyl-coenzyme A is primarily derived from the enzymatic breakdown of linoleic acid. It can also be synthesized in vitro through various chemical methods that involve the use of mixed anhydrides and coenzyme A derivatives. The synthesis typically requires specific conditions to ensure high yields and purity.

Classification

This compound belongs to the class of acyl-coenzyme A derivatives, which are essential for fatty acid metabolism. Acyl-coenzyme A compounds are generally classified based on the length of their carbon chains and the presence of double bonds, making cis-4-Decenoyl-coenzyme A a medium-chain acyl-coenzyme A with one cis double bond.

Synthesis Analysis

Methods

The synthesis of cis-4-Decenoyl-coenzyme A can be achieved through a series of steps involving mixed anhydrides. The process begins with the preparation of cis-4-Decenoic acid, which is then reacted with coenzyme A trilithium salt to form cis-4-Decenoyl-coenzyme A.

Technical Details

  1. Preparation of Mixed Anhydrides: Fatty acids are converted into mixed anhydrides using specific reagents and conditions to enhance solubility and reactivity.
  2. Reaction with Coenzyme A: The mixed anhydride is then reacted with coenzyme A under controlled conditions, typically involving aqueous-organic solvent mixtures.
  3. Purification: The synthesized product is purified using ion exchange solid-phase extraction followed by reversed-phase high-performance liquid chromatography with ultraviolet detection. Analytical techniques such as gas chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy are employed for characterization .
Molecular Structure Analysis

Structure

Cis-4-Decenoyl-coenzyme A has a complex molecular structure characterized by:

  • Chemical Formula: C31H52N7O17P3S
  • Molecular Weight: Approximately 919.768 g/mol
  • Structural Features: It contains a long hydrocarbon chain with a cis double bond located at the fourth carbon position.

Data

The structural analysis reveals significant details about its functional groups and stereochemistry, which are critical for its biological activity. The compound's three-dimensional structure can be visualized using molecular modeling software that depicts its spatial arrangement.

Chemical Reactions Analysis

Reactions

Cis-4-Decenoyl-coenzyme A participates in several enzymatic reactions within metabolic pathways:

  1. Conversion to 2-trans,4-cis-decadienoyl-coenzyme A: This reaction occurs in the presence of acyl-CoA oxidase and catalase, highlighting its role in further metabolic transformations .
  2. Involvement in Fatty Acid Oxidation: It serves as a substrate for various enzymes involved in fatty acid degradation, contributing to energy production through beta-oxidation processes.

Technical Details

The reaction mechanisms often involve specific enzyme catalysis that facilitates the transformation of acyl-CoA derivatives into more complex structures or simpler metabolites, ultimately leading to energy release.

Mechanism of Action

Process

Cis-4-Decenoyl-coenzyme A functions primarily as an acyl donor in metabolic pathways. Its mechanism involves:

  1. Enzymatic Activation: Enzymes such as acyl-CoA dehydrogenases utilize this compound to initiate fatty acid oxidation.
  2. Electron Transfer: During oxidation, electrons are transferred through a series of redox reactions, ultimately contributing to ATP production.

Data

The activity of acyl-CoA dehydrogenases is crucial for assessing metabolic disorders related to fatty acid oxidation, making cis-4-Decenoyl-coenzyme A a vital component in clinical diagnostics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless or pale yellow liquid.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its hydrophobic nature.

Chemical Properties

  • Stability: Relatively stable under physiological conditions but sensitive to oxidation.
  • Reactivity: Reacts readily with other biochemical substrates, facilitating various metabolic processes.

Relevant data regarding its physical and chemical properties can be obtained from experimental studies that analyze its behavior under different conditions .

Applications

Scientific Uses

Cis-4-Decenoyl-coenzyme A has several applications in scientific research:

  1. Metabolic Studies: It serves as a substrate for studying fatty acid metabolism and associated disorders.
  2. Enzyme Assays: Used in assays to measure acyl-CoA dehydrogenase activity, providing insights into mitochondrial function and metabolic health.
  3. Biochemical Pathway Elucidation: Helps researchers understand complex biochemical pathways involving fatty acids, contributing to advancements in biochemistry and molecular biology.
Introduction to cis-4-Decenoyl-CoA in Metabolic Biochemistry

Biochemical Context of Medium-Chain Unsaturated Acyl-CoAs

Medium-chain unsaturated acyl-CoAs (C₆-C₁₂) occupy a distinct niche in lipid metabolism due to their intermediate chain length and structural complexity conferred by double bonds. These compounds, including cis-4-decenoyl-CoA, are categorized by the ChEBI ontology under "medium-chain fatty acyl-CoA" (CHEBI:61907), characterized by aliphatic tails of 6–13 carbons with at least one unsaturated bond [3]. Their physicochemical properties differ substantially from saturated counterparts: the cis double bonds introduce kinks in the hydrocarbon chain, reducing melting points and influencing protein-ligand interactions. Within cellular metabolism, these compounds primarily arise through:

  • Incomplete β-oxidation of longer-chain polyunsaturated fatty acids (e.g., linoleic acid)
  • Peroxisomal chain-shortening of very-long-chain fatty acids
  • Microsomal ω-oxidation products undergoing further β-oxidation

Table 1: Characteristics of Medium-Chain Unsaturated Acyl-CoAs Relevant to cis-4-Decenoyl-CoA

CompoundSystematic NameCarbon ChainDouble Bond PositionMetabolic Origin
cis-4-Decenoyl-CoAdec-4-enoyl-CoAC10:1Δ⁴ cisLinoleate β-oxidation
cis-3-Octenoyl-CoAoct-3-enoyl-CoAC8:1Δ³ cisPalmitoleate oxidation
trans-2-Hexenoyl-CoAhex-2-enoyl-CoAC6:1Δ² transButyrate oxidation
9-Decenoyl-CoAdec-9-enoyl-CoAC10:1Δ⁹ cisOleate β-oxidation

The structural diversity within this class necessitates specialized enzymatic machinery for efficient catabolism. For cis-4-decenoyl-CoA, the Δ⁴ cis configuration presents a metabolic challenge as it generates conjugated dienoyl-CoA intermediates that cannot proceed through standard β-oxidation cycles without auxiliary enzymes like 2,4-dienoyl-CoA reductase (DECR) and Δ³,Δ²-enoyl-CoA isomerase [3] [7]. These enzymes enable the isomerization and reduction required to transform the cis-double bond into a trans-Δ² configuration compatible with core β-oxidation enzymes. The concentration dynamics of these intermediates—normally maintained at low steady-state levels—become disrupted in genetic disorders affecting auxiliary enzymes, transforming them from transient metabolites into diagnostic biomarkers [8].

Role in Mitochondrial and Peroxisomal β-Oxidation Pathways

The metabolism of cis-4-decenoyl-CoA showcases the compartmentalized cooperation between mitochondria and peroxisomes in unsaturated fatty acid oxidation. Mitochondria primarily handle the bulk degradation of unsaturated fatty acids, while peroxisomes participate in the initial shortening of very-long-chain precursors. Both organelles process cis-4-decenoyl-CoA but employ distinct enzymatic strategies:

  • Mitochondrial Processing:In mitochondria, cis-4-decenoyl-CoA undergoes dehydrogenation by acyl-CoA dehydrogenase to form 2trans,4cis-decadienoyl-CoA. This intermediate is reduced by the NADPH-dependent mitochondrial 2,4-dienoyl-CoA reductase (DECR1) to 3trans-decenoyl-CoA. Subsequently, Δ³,Δ²-enoyl-CoA isomerase (ECI) converts it to 2trans-decenoyl-CoA, which re-enters the core β-oxidation spiral [7] [8]. Genetic ablation of DECR1 in mice causes profound metabolic disturbances, including hypoglycemia, hepatic steatosis, and cold intolerance. DECR1-deficient mice accumulate unsaturated fatty acids in liver triglycerides and exhibit elevated serum decadienoylcarnitine—a derivative of incomplete linoleate oxidation—confirming the pathway's essential role [8].

  • Peroxisomal Processing:Peroxisomes metabolize cis-4-decenoyl-CoA via an analogous but structurally distinct peroxisomal 2,4-dienoyl-CoA reductase (DECR2). Crystallographic studies reveal DECR2's unique active site configuration lacking the tyrosine-serine pair characteristic of mitochondrial DECR1. Instead, it employs an aspartate residue hydrogen-bonded to a water molecule for substrate protonation [5]. This structural divergence enables DECR2 to accommodate very-long-chain polyunsaturated fatty acids through hinge movements in its substrate-binding domain. Biochemically, DECR2 exhibits a 6-fold lower affinity for short-chain substrates (Km ≥6-fold higher) compared to those with ≥10 carbons, positioning it optimally for processing lengthy acyl chains [5].

Table 2: Enzymatic Handling of cis-4-Decenoyl-CoA in Mitochondria vs. Peroxisomes

CharacteristicMitochondrial DECR1Peroxisomal DECR2
EC NumberEC 1.3.1.34EC 1.3.1.34
CofactorNADPHNADPH
Molecular HallmarkTyr-Ser pair in active siteAspartate-mediated water activation
Substrate PreferenceMedium-long chains (C10 optimal)Very-long chains (≥C20)
Km for Short ChainsLower≥6-fold higher
Structural FlexibilityLimitedHinge movements accommodate long chains
Physiological Consequence of DeficiencyHypoglycemia, cold intolerance, hepatic steatosisNot fully characterized (mouse models unavailable)

The interorganelle crosstalk ensures complete degradation: peroxisomes shorten very-long-chain precursors to medium-chain intermediates like cis-4-decenoyl-CoA, which are exported to mitochondria for final oxidation to acetyl-CoA. Carnitine shuttle systems facilitate this transfer, though the exact transporters remain under investigation. Disruptions in either compartment manifest clinically—mitochondrial DECR defects cause fasting-induced hypoglycemia, while peroxisomal disorders may present with neurological impairment without acute metabolic crises [5] [8].

Significance in Investigating Fatty Acid Oxidation Disorders

cis-4-Decenoyl-CoA and its carnitine ester derivative serve as critical diagnostic markers for medium-chain acyl-CoA dehydrogenase deficiency (MCADD), the most prevalent fatty acid oxidation disorder. During metabolic decompensation, MCADD patients exhibit plasma cis-4-decenoic acid concentrations reaching 222 μmol/L (vs. controls <0.4 μmol/L) due to enzymatic blockade at the medium-chain acyl-CoA dehydrogenase step [6]. This accumulation occurs because:

  • Substrate Trapping: Impaired MCAD activity halts β-oxidation, causing buildup of upstream intermediates including cis-4-decenoyl-CoA
  • Carnitine Conjugation: Excess acyl groups are diverted to acylcarnitines (e.g., cis-4-decenoylcarnitine) for urinary excretion
  • Microsomal Overflow: Accumulated CoA esters undergo ω-oxidation, producing dicarboxylic acids detected in urine

Table 3: Diagnostic Metabolites Associated with cis-4-Decenoyl-CoA Accumulation in Fatty Acid Oxidation Disorders

DisorderPrimary Enzyme DefectAccumulating MetaboliteConcentration in CrisisDetection Method
MCADDMedium-chain acyl-CoA dehydrogenasecis-4-Decenoylcarnitine (C10:1)Plasma: 0.5–10 μmol/L (normal <0.1)Tandem MS
MCADDMedium-chain acyl-CoA dehydrogenasecis-4-Decenoic acidPlasma: 6–222 μmol/L (normal <0.4)GC/MS
DECR DeficiencyMitochondrial 2,4-dienoyl-CoA reductasetrans-2,cis-4-DecadienoylcarnitineSignificantly elevated in serumHPLC-MS/MS
VLCADDVery-long-chain acyl-CoA dehydrogenasecis-5-Tetradecenoylcarnitine (C14:1)Plasma acylcarnitine profileTandem MS

The synthesis of high-purity cis-4-decenoyl-CoA has enabled precise enzyme activity assays for diagnosing fatty acid oxidation disorders. Advanced protocols yield 75–78% purified acyl-CoA from coenzyme A trilithium salt using ion-exchange solid-phase extraction and reversed-phase semipreparative HPLC [2]. These substrates permit specific measurement of acyl-CoA dehydrogenase activities in tissues like skeletal muscle mitochondria, differentiating between deficiencies of SCAD, MCAD, and VLCAD based on substrate specificity profiles. For instance, reduced activity toward cis-4-decenoyl-CoA but normal activity with octanoyl-CoA suggests a defect in auxiliary enzymes rather than core dehydrogenases [2].

Beyond diagnostics, cis-4-decenoyl-CoA accumulation contributes to disease pathophysiology. In MCADD, elevated cis-4-decenoic acid disrupts mitochondrial functions, potentially explaining clinical observations like lactic acidosis and hepatosteatosis [4]. Mouse models of DECR deficiency demonstrate that incomplete unsaturated fatty acid oxidation causes energy deprivation despite unimpaired ketogenesis, leading to fasting hypoglycemia. This occurs because accumulated dienoyl-CoA intermediates:

  • Inhibit multiple dehydrogenases via product inhibition
  • Deplete free CoA pools, impairing citric acid cycle flux
  • Reduce expression of PGC-1α and CREB, transcription factors governing gluconeogenesis [8]

Table 4: Key Research Findings on cis-4-Decenoyl-CoA in Disease Models

Study ModelMajor FindingsMethodological AdvanceReference
DECR1-/- Mice• Severe fasting hypoglycemia • Hepatic steatosis with unsaturated TG • Elevated serum C10:2 acylcarnitine • Cold intoleranceFirst genetic model of DECR deficiency [8]
Synthetic cis-4-Decenoyl-CoA• 75–78% yield from CoASH • Purity confirmed by HPLC-UV-MS/MS/MS • Enables specific dehydrogenase assaysOptimized mixed anhydride synthesis in aqueous-organic solvent [2]
MCAD Patient Plasma Analysis• 10–555x increase in cis-4-decenoic acid • Poor correlation with clinical severity • Marker specificity >97%GC/MS with specific methylation [6]
Peroxisomal vs. Mitochondrial DECR• Structural basis for chain-length specificity • Km differences for C6 vs. C10 substrates • Water participation in pDCR mechanismCrystal structure at 1.84Å resolution [5]

These insights underscore cis-4-decenoyl-CoA's dual role as both a biomarker and a pathophysiological agent. Its quantification—whether as free acid, CoA ester, or carnitine derivative—has become integral to newborn screening programs, enabling early dietary management with medium-chain triglyceride (MCT) formulas and avoidance of fasting to prevent metabolic crises [4] [9]. Current research explores pharmacological chaperones and peroxisome proliferator-activated receptor (PPAR) agonists like bezafibrate to enhance residual enzyme activity, offering hope for ameliorating disorders involving this critical metabolite [4].

Properties

CAS Number

69281-30-7

Product Name

cis-4-Decenoyl-coenzyme A

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-dec-4-enethioate

Molecular Formula

C31H52N7O17P3S

Molecular Weight

919.8 g/mol

InChI

InChI=1S/C31H52N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h8-9,18-20,24-26,30,41-42H,4-7,10-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/b9-8-/t20-,24-,25-,26+,30-/m1/s1

InChI Key

QTOYQSMKQWCWOX-SGUJYKCESA-N

SMILES

CCCCCC=CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Synonyms

4-decenoyl-coenzyme A
cis-4-decenoyl-CoA
cis-4-decenoyl-coenzyme A
coenzyme A, cis-4-decenoyl-

Canonical SMILES

CCCCCC=CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CCCCC/C=C\CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.